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Introduction
DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN or CLCP1, is

a type I transmembrane protein implicated in various cellular processes, including cell

migration, adhesion, and signaling. Its expression is frequently dysregulated in several

cancers, such as lung, colorectal, and pancreatic cancer, making it a protein of significant

interest in cancer research and drug development. Establishing a reliable positive control is

crucial for the accurate assessment of DCBLD2 expression in experimental models. This

document provides recommendations for cell lines with notable endogenous DCBLD2

expression and detailed protocols for its detection.

Recommended Cell Lines for DCBLD2 Positive Control
Based on a review of published literature and publicly available expression data, the following

cell lines are recommended as positive controls for DCBLD2 expression. The choice of cell line

may depend on the specific cancer type being investigated and the desired expression level.
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Cell Line Cancer Type Tissue of Origin
Rationale for
Recommendation

HCT-116 Colorectal Carcinoma Colon

Consistently shows

detectable levels of

DCBLD2 mRNA and

protein.[1]

A549 Lung Carcinoma Lung

Frequently used

model for lung cancer

studies and expresses

DCBLD2.[2][3]

U-2 OS Osteosarcoma Bone

Exhibits DCBLD2

expression as shown

by

immunofluorescence

in the Human Protein

Atlas.[4][5]

A-431
Epidermoid

Carcinoma
Skin

Demonstrates

DCBLD2 expression

via

immunofluorescence.

[4][5]

U-251 MG Glioblastoma Brain

Shows DCBLD2

expression in

immunofluorescence

studies.[4][5]

Caco-2
Colorectal

Adenocarcinoma
Colon

Another colorectal

cancer cell line with

reported DCBLD2

expression.[1][6]

Note: It is always recommended to verify the expression of DCBLD2 in the selected cell line

batch, as expression levels can vary with culture conditions and passage number.
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DCBLD2 Signaling Pathway
DCBLD2 is involved in multiple signaling pathways that are crucial in cancer progression, most

notably the Epithelial-Mesenchymal Transition (EMT). It has been shown to influence the PI3K-

Akt and JAK/STAT3 pathways. A simplified representation of its involvement in EMT is depicted

below.
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DCBLD2 signaling in Epithelial-Mesenchymal Transition.
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Experimental Protocols
Workflow for DCBLD2 Expression Analysis
The following diagram outlines the general workflow for analyzing DCBLD2 expression at both

the mRNA and protein levels.

Start

mRNA Analysis

Protein Analysis
Select Cell Line

(e.g., HCT-116, A549)

RNA Extraction

Cell Lysis

RT-qPCR
Analyze DCBLD2

mRNA levels

Western Blot

Immunofluorescence

Analyze DCBLD2
protein levels & localization

Click to download full resolution via product page

Workflow for DCBLD2 expression analysis.

Western Blot Protocol for DCBLD2 Detection
This protocol is optimized for detecting endogenous DCBLD2 in cultured cells.

Materials:

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5%

sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

SDS-PAGE gels

PVDF membrane
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Transfer buffer

Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1%

Tween-20).

Primary Antibody: Anti-DCBLD2 antibody (follow manufacturer's recommended dilution).

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

Chemiluminescent substrate

Loading control antibody: e.g., anti-β-actin or anti-GAPDH.

Procedure:

Cell Lysis:

Wash cells with ice-cold PBS.

Add ice-cold lysis buffer and scrape the cells.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (protein lysate).

Protein Quantification:

Determine the protein concentration of the lysate using a BCA or Bradford assay.

Sample Preparation:

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

SDS-PAGE and Transfer:

Load samples onto an SDS-PAGE gel and run at an appropriate voltage.
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Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-DCBLD2 antibody overnight at 4°C with

gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Visualize the bands using a chemiluminescence imaging system.

Stripping and Re-probing (Optional):

The membrane can be stripped and re-probed with a loading control antibody to ensure

equal protein loading.

Immunofluorescence Protocol for DCBLD2
This protocol is for visualizing the subcellular localization of DCBLD2 in adherent cells.

Materials:

Cells grown on coverslips

PBS (Phosphate-Buffered Saline)

Fixation solution: 4% paraformaldehyde (PFA) in PBS.
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Permeabilization solution: 0.1-0.5% Triton X-100 in PBS.

Blocking solution: 1-5% BSA or normal goat serum in PBS.

Primary Antibody: Anti-DCBLD2 antibody.

Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG.

Nuclear counterstain: DAPI or Hoechst.

Antifade mounting medium

Procedure:

Cell Culture:

Seed cells on sterile coverslips in a petri dish and culture until they reach the desired

confluency.

Fixation:

Aspirate the culture medium and wash the cells twice with PBS.

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with permeabilization solution for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with blocking solution for 30-60 minutes at room temperature to block

non-specific antibody binding.

Primary Antibody Incubation:
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Dilute the primary anti-DCBLD2 antibody in the blocking solution to the recommended

concentration.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining and Mounting:

Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

Wash the cells twice with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the cells using a fluorescence microscope with the appropriate filters.

RT-qPCR Protocol for DCBLD2 mRNA Expression
This protocol outlines the steps for quantifying DCBLD2 mRNA levels using a two-step SYBR

Green-based RT-qPCR.

Materials:

RNA extraction kit

cDNA synthesis kit
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SYBR Green qPCR master mix

Forward and reverse primers for DCBLD2 and a reference gene (e.g., GAPDH, ACTB)

Nuclease-free water

qPCR instrument

Primer Sequences (Example):

Human DCBLD2 Forward: 5'-AGGAAGACCCTGGAGCAGAA-3'

Human DCBLD2 Reverse: 5'-TGGAGGTCAATCTGGTCAGG-3'

Human GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

Human GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

Procedure:

RNA Extraction:

Extract total RNA from cultured cells using a commercial RNA extraction kit according to

the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit

according to the manufacturer's protocol.

qPCR Reaction Setup:

Prepare the qPCR reaction mix on ice. For a single reaction, combine:

SYBR Green qPCR master mix

Forward primer (final concentration 200-500 nM)
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Reverse primer (final concentration 200-500 nM)

Diluted cDNA template (10-100 ng)

Nuclease-free water to the final volume.

Set up reactions in triplicate for each sample and include no-template controls (NTCs).

qPCR Cycling:

Perform the qPCR using a standard three-step or two-step cycling protocol, as

recommended for the SYBR Green master mix. An example protocol is:

Initial Denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute.

Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis:

Determine the cycle threshold (Ct) values for DCBLD2 and the reference gene.

Calculate the relative expression of DCBLD2 using the ΔΔCt method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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